molecular formula C15H13F3N2O B1469646 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde CAS No. 1311278-58-6

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Cat. No.: B1469646
CAS No.: 1311278-58-6
M. Wt: 294.27 g/mol
InChI Key: MZVBFCOLHAXXCS-UHFFFAOYSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound characterized by the presence of a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired substituents (dimethylamino and trifluoromethyl groups) through a series of reactions involving nitration, reduction, and substitution.

    Coupling with Benzaldehyde: The synthesized pyridine derivative is then coupled with benzaldehyde under specific conditions, such as using a base catalyst and appropriate solvents, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid.

    Reduction: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in a biological system or a chemical reaction. The compound’s structural features, including the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, influence its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
  • 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol
  • 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide

Uniqueness

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups in the same molecule allows for versatile applications and interactions in various chemical and biological contexts.

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H14F3N3O
  • Molecular Weight : 309.29 g/mol
  • CAS Number : 1311279-70-5
  • Density : 1.314 g/cm³ (predicted)
  • Boiling Point : 595.9 °C (predicted)

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino and trifluoromethyl groups enhance binding affinity and selectivity, which can modulate biochemical pathways leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : It acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission.

Anti-inflammatory Effects

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. For instance, a series of related compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibitory activity compared to standard drugs like celecoxib .

Neuroprotective Properties

Studies have highlighted the compound's neuroprotective effects, particularly in models of neuroinflammation. Its ability to modulate nAChRs suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on COX Inhibition :
    • A study evaluated the anti-inflammatory activity of various derivatives, including those based on the pyridine structure. The results showed that modifications significantly influenced COX inhibition, with some compounds exhibiting superior efficacy compared to traditional NSAIDs .
  • Neuroinflammation Model :
    • In vitro studies using human neuronal cell lines indicated that the compound could reduce inflammatory cytokine production in response to neurotoxic stimuli, supporting its potential use in neurodegenerative conditions .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (µM)Max Modulation (%)Reference
This compoundCOX-20.02 - 0.04N/A
Related DerivativenAChRN/A1200 at 10 µM
Another DerivativeCytokine ProductionN/AN/A

Properties

IUPAC Name

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVBFCOLHAXXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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